molecular formula C7H9ClN2O B1435240 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole CAS No. 1823893-10-2

3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole

Cat. No.: B1435240
CAS No.: 1823893-10-2
M. Wt: 172.61 g/mol
InChI Key: XVVHGWMQZXSNFR-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a pyran ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen heteroatoms in its structure contributes to its diverse reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrazole derivatives with chloromethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification processes are streamlined to meet industrial standards, ensuring the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce corresponding oxo derivatives.

Scientific Research Applications

3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole include other pyrazole derivatives and pyran-fused heterocycles. Examples include:

  • 3-(chloromethyl)-1H-pyrazole
  • 1H,4H,6H,7H-pyrano[4,3-c]pyrazole
  • 3-(bromomethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole

Uniqueness

What sets this compound apart is its specific combination of a chloromethyl group with the pyrano[4,3-c]pyrazole scaffold. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVHGWMQZXSNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole

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